Arotinolol hydrochloride, (S)-

Overview

Description

Arotinolol hydrochloride, (S)-, is a pharmaceutical compound that functions as a non-selective beta-adrenergic receptor blocker with additional alpha-adrenergic receptor blocking properties. It is primarily used as an antihypertensive agent and has been studied for its potential in treating essential tremor and other cardiovascular conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of arotinolol hydrochloride involves multiple steps, starting from the reaction of benzyl tert-butylamine with epichlorohydrin in the presence of triethyl benzyl ammonium chloride. This intermediate is then reacted with ammonium formate in the presence of palladium on carbon (Pd/C) catalyst. The final product is obtained by reacting the intermediate with potassium carbonate and potassium iodide, followed by treatment with concentrated hydrochloric acid .

Industrial Production Methods: Industrial production of high-purity arotinolol hydrochloride involves combining ammonolysis and salification steps, followed by direct formation of the hydrochloride salt. The product is then purified by stirring and washing with absolute ethyl alcohol twice, achieving a purity of over 99.95% .

Chemical Reactions Analysis

Step 1: S-Alkylation

The starting material, 2-carbamoyl-5-(2-mercapto-1,3-thiazol-4-yl)-thiophene , undergoes S-alkylation with epichlorohydrin in an alkaline aqueous solution (e.g., NaHCO₃ or KHCO₃). This forms the intermediate 2-[2,3-epoxypropyl-4-(5-carbamyl-2-thienyl)]thiazole with yields exceeding 90% .

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 40–75°C |

| Solvent | Water |

| Reaction Time | 2–4 hours |

| Yield | 90–99% |

Step 2: Ammonolysis

The intermediate reacts with tert-butylamine in ethanol or acetonitrile, forming arotinolol via nucleophilic ring-opening of the epoxide. Potassium carbonate adjusts the pH to ~10 during workup .

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 65–75°C |

| Solvent | Ethanol/Acetonitrile |

| Reaction Time | 20–22 hours |

| Yield | 82–86% |

Step 3: Salification

Arotinolol is treated with 6M HCl in methanol or ethanol, yielding the hydrochloride salt. Activated carbon decolorization precedes crystallization .

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Methanol/Ethanol |

| HCl Concentration | 6M |

| Yield | 81–85% |

Degradation and Stability

Arotinolol hydrochloride undergoes pH-dependent hydrolysis and oxidation under stress conditions:

Hydrolysis

-

Acidic Conditions : The thioether linkage and epoxy group are susceptible to acid-catalyzed cleavage, forming sulfonic acid derivatives .

-

Basic Conditions : The amide bond hydrolyzes slowly, generating thiophene-2-carboxylic acid and thiazole derivatives .

Oxidation

Exposure to hydrogen peroxide oxidizes the thioether to sulfoxide, confirmed via LC-MS studies.

Metabolic Reactions

In vivo, the (S)-enantiomer undergoes hepatic metabolism via cytochrome P450 enzymes , while the (R)-enantiomer is excreted unchanged . Key metabolic pathways include:

-

Oxidative Deamination : Forms a carboxylic acid metabolite.

Metabolite Profile :

| Metabolite | Pathway | Bioactivity |

|---|---|---|

| Sulfoxide derivative | Sulfoxidation | Reduced β-blocking activity |

| Carboxylic acid | Oxidative deamination | Inactive |

Reactivity with Functional Groups

Arotinolol’s functional groups participate in specific reactions:

Comparative Analysis of Synthetic Methods

Data from patents reveal variations in synthesis efficiency:

Structural and Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₂ClN₃O₂S₃ | |

| Molecular Weight | 408.0 g/mol | |

| logP | 2.1 (calculated) | |

| pKa | 9.2 (amine) | |

| Solubility | Freely soluble in DMSO, methanol |

Scientific Research Applications

Cardiovascular Applications

1.1 Hypertension Management

Arotinolol has been extensively studied for its antihypertensive effects. It acts by blocking beta-adrenergic receptors, leading to decreased heart rate and cardiac output, which in turn lowers blood pressure. Clinical trials have demonstrated its efficacy in treating both essential hypertension and specific hypertension subtypes, such as non-dipper hypertension.

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Clinical trial on hypertensive patients | 1,717 patients | 40 mg/day | Significant reduction in blood pressure and improvement in left ventricular ejection fraction (LVEF) |

| Multi-center study on dippers vs. non-dippers | Various patients | 10-30 mg/day | More pronounced effect on nighttime blood pressure in non-dippers |

A systematic review indicated that arotinolol significantly improves treatment efficiency in chronic heart failure, enhancing LVEF and reducing plasma BNP levels while being well tolerated by patients .

1.2 Heart Failure Treatment

Recent studies have highlighted arotinolol's potential in managing chronic heart failure (CHF). It has been shown to improve left heart function significantly and decrease cardiac index and blood pressure in CHF patients. The drug's dual action of beta and alpha blockade offers advantages over traditional beta-blockers alone.

| Parameter | Improvement |

|---|---|

| Left Ventricular Ejection Fraction (LVEF) | Increased |

| Cardiac Index (CI) | Decreased |

| Brain Natriuretic Peptide (BNP) | Reduced |

In a meta-analysis involving 17 trials, arotinolol was found to significantly enhance the effective treatment rate for CHF .

Neurological Applications

2.1 Essential Tremor Treatment

Arotinolol has also been evaluated for its effectiveness in treating essential tremor, particularly in patients with Parkinson's disease. A study involving MPTP-induced parkinsonism demonstrated that arotinolol significantly suppressed postural tremors compared to propranolol, establishing it as a potential adjunct therapy .

Safety Profile

The safety profile of arotinolol is generally favorable, with most studies reporting mild to moderate side effects. The compound is well-tolerated at therapeutic doses ranging from 10 to 40 mg per day . However, further high-quality randomized controlled trials are needed to fully establish its long-term safety and efficacy.

Mechanism of Action

Arotinolol hydrochloride exerts its effects by binding to beta1-, beta2-, and alpha1-adrenergic receptor sites with high affinity. This binding results in a reduction of cardiac output through beta-blockade and inhibition of the counter-regulatory increase in peripheral resistance via alpha-blockade. The compound also exhibits vasorelaxant activity, primarily mediated by its alpha1-blocking property .

Comparison with Similar Compounds

Carvedilol: Another non-selective beta-blocker with alpha-blocking properties, used for treating hypertension and heart failure.

Labetalol: A mixed alpha/beta-blocker used for managing high blood pressure.

Propranolol: A non-selective beta-blocker without significant alpha-blocking activity, used for treating hypertension, anxiety, and migraines.

Uniqueness: Arotinolol hydrochloride is unique due to its dual alpha and beta-adrenergic receptor blocking properties, which provide a comprehensive approach to managing cardiovascular conditions. Its additional beta3-adrenergic receptor agonist activity further distinguishes it from other beta-blockers .

Biological Activity

Arotinolol hydrochloride (S) is a compound recognized for its dual action as both an alpha and beta-adrenergic receptor blocker. This unique pharmacological profile allows it to exert significant effects on cardiovascular function, making it a valuable therapeutic agent in managing conditions such as hypertension and heart failure.

Arotinolol acts on several adrenergic receptors:

- Beta-1 adrenergic receptor : Primarily involved in cardiac function, blocking this receptor reduces heart rate and contractility.

- Beta-2 adrenergic receptor : Influences vascular smooth muscle relaxation, contributing to vasodilation.

- Alpha-1 adrenergic receptor : Its blockade leads to vasorelaxation and decreased peripheral resistance.

The compound's mechanism involves:

- Reduction in Cardiac Output : Through β-blockade, it decreases heart rate and myocardial oxygen demand.

- Vasodilation : The α1-blockade facilitates blood vessel relaxation, lowering blood pressure.

- Sympathetic Tone Modulation : Arotinolol helps mitigate the overactivity of the sympathetic nervous system, which is often elevated in hypertensive patients .

Pharmacokinetics

- Absorption : Rapidly absorbed with peak plasma concentrations occurring approximately 2 hours post-administration.

- Distribution : The S-enantiomer shows significant retention in red blood cells and is primarily distributed to the liver, lungs, and heart.

- Protein Binding : Approximately 84.5% of the S-enantiomer binds to serum proteins, which influences its pharmacokinetic behavior.

- Metabolism : The S-enantiomer undergoes metabolism while the R-enantiomer is excreted unchanged in urine .

Antihypertensive Effects

A clinical study involving elderly patients with essential hypertension demonstrated that arotinolol significantly reduced both systolic and diastolic blood pressure after 4 weeks of treatment. The study included 42 patients aged around 77.5 years who received a daily dose of 10 mg over 24 weeks. Results indicated a notable decrease in heart rate alongside improved renal function, suggesting that arotinolol can be safely used without compromising renal health .

Heart Failure Management

A systematic review of randomized controlled trials highlighted arotinolol’s effectiveness in treating chronic heart failure (CHF). The analysis included 17 trials with 1,717 patients. Key findings include:

- Significant improvement in left ventricular ejection fraction (LVEF).

- Reduction in brain natriuretic peptide (BNP) levels, indicating improved cardiac function.

- Enhanced overall treatment efficacy compared to standard therapies alone .

Case Studies

- Hypertensive Patients : A study showed that arotinolol effectively lowered nighttime blood pressure levels more significantly in non-dipper hypertensive patients, restoring normal circadian rhythms .

- Chronic Kidney Disease Patients : A trial assessed the impact of arotinolol on cardiovascular events in stage 5 chronic kidney disease patients. The findings suggested potential benefits in reducing mortality rates associated with cardiovascular complications .

Summary of Findings

| Study Focus | Outcome Measures | Results Summary |

|---|---|---|

| Elderly Hypertensive Patients | Blood Pressure, Heart Rate | Significant reduction in both after 4 weeks of treatment |

| Chronic Heart Failure | LVEF, BNP, Cardiac Index | Improved LVEF and reduced BNP levels; enhanced treatment efficacy |

| Non-Dipper Hypertension | Nighttime Blood Pressure | More effective than standard treatments |

Properties

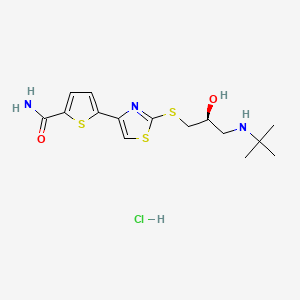

IUPAC Name |

5-[2-[(2S)-3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S3.ClH/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20;/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20);1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDAXBZYUXLDRD-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101540-26-5 | |

| Record name | Arotinolol hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101540265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AROTINOLOL HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX47K0HTP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.